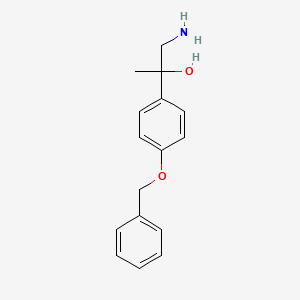

1-Amino-2-(4-(benzyloxy)phenyl)propan-2-ol

Description

1-Amino-2-(4-(benzyloxy)phenyl)propan-2-ol (CAS: 305448-20-8) is a synthetic aminopropanol derivative characterized by a propan-2-ol backbone substituted with an amino group at position 1 and a 4-(benzyloxy)phenyl moiety at position 2. This compound is structurally related to beta-blockers and adrenergic receptor ligands, though its specific pharmacological profile requires further elucidation . Safety data indicate standard handling precautions under GHS guidelines, including respiratory protection and avoidance of inhalation .

Properties

IUPAC Name |

1-amino-2-(4-phenylmethoxyphenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-16(18,12-17)14-7-9-15(10-8-14)19-11-13-5-3-2-4-6-13/h2-10,18H,11-12,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGLFEEFBKRFPCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CC=C(C=C1)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10567316 | |

| Record name | 1-Amino-2-[4-(benzyloxy)phenyl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305448-20-8 | |

| Record name | 1-Amino-2-[4-(benzyloxy)phenyl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-2-(4-(benzyloxy)phenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-(benzyloxy)benzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-(4-(benzyloxy)phenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of different amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-Amino-2-(4-(benzyloxy)phenyl)propan-2-ol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Amino-2-(4-(benzyloxy)phenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biochemical effects, depending on the enzyme and pathway involved .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Structural analogs of 1-Amino-2-(4-(benzyloxy)phenyl)propan-2-ol

Key Observations :

- Functional Groups: The thiazolidinone ring in AAP derivatives introduces heterocyclic rigidity, enhancing antimicrobial activity but diverging from the aminopropanol core’s adrenergic affinity.

- Fluorination : Fluorinated analogs (e.g., ) exhibit increased lipophilicity and blood-brain barrier penetration, suggesting utility in neurological disorders.

Pharmacological and Functional Comparisons

Adrenergic Activity:

- STD-101-D1 () shows G protein-biased beta-1 adrenergic receptor activation, attributed to its 2-methoxyphenoxyethylamino side chain .

- This compound lacks direct adrenergic data but shares structural motifs with adrenolytic agents like 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol (), which exhibits alpha-1 receptor antagonism .

Enzyme Inhibition:

- Compound 40 () inhibits aldose reductase (IC₅₀ ~2.5 µM), likely due to its electron-withdrawing 3-methoxybenzyloxy group stabilizing enzyme interactions .

Antimicrobial Activity:

- AAP derivatives () demonstrate broad-spectrum antimicrobial activity (MIC: 8–32 µg/mL) via thiazolidinone-mediated membrane disruption .

Key Findings :

- Higher lipophilicity (LogP) in fluorinated analogs correlates with prolonged CNS activity .

Biological Activity

1-Amino-2-(4-(benzyloxy)phenyl)propan-2-ol, also known as 1-[4-(benzyloxy)phenyl]propan-2-ol, is a chiral secondary alcohol with the molecular formula C16H18O2. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, particularly as an enzyme inhibitor. The following sections will explore its biological activity, including mechanisms of action, structural characteristics, and relevant case studies.

Chemical Structure and Properties

The compound features a benzyloxy group attached to a phenyl ring , which enhances its solubility and reactivity. The unique para-positioning of the benzyloxy group significantly influences its biological interactions and chemical properties. The structure can be summarized as follows:

| Property | Description |

|---|---|

| Molecular Formula | C16H18O2 |

| Chiral Center | Yes |

| Functional Groups | Amino group, benzyloxy group |

| Solubility | Enhanced due to benzyloxy substitution |

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor , interacting with specific molecular targets. Preliminary studies suggest that it can inhibit enzymes involved in various biochemical pathways, which may lead to therapeutic effects.

- Target Enzymes : Interaction studies have shown binding affinity to specific enzymes, affecting their activity.

- Biochemical Effects : The inhibition can lead to alterations in metabolic pathways, potentially useful in treating conditions such as diabetes and certain cancers.

Study on PPARα Agonism

A recent study explored the structure-activity relationship (SAR) of compounds related to this compound. The findings revealed that derivatives of this compound exhibited significant agonistic activity towards PPARα , a key receptor in lipid metabolism and inflammation.

- In Vivo Efficacy : In a streptozotocin-induced diabetic rat model, compounds structurally related to this compound demonstrated a reduction in retinal vascular leakage, indicating potential applications in diabetic retinopathy treatment .

Cytotoxicity Studies

Another investigation assessed the cytotoxic effects of various derivatives of this compound against cancer cell lines. Results indicated that while some analogs exhibited promising inhibitory effects on tumor growth, others were biologically inactive.

| Compound | Cytotoxicity (IC50) | Activity |

|---|---|---|

| Compound A91 | <5 µM | Active against melanoma |

| Compound B | >50 µM | Inactive |

Synthesis Methods

Several synthesis methods have been developed for producing this compound. These methods generally involve the following steps:

- Formation of the Benzyloxy Group : Introduction of the benzyloxy moiety onto the phenyl ring.

- Chiral Resolution : Utilizing chiral auxiliary techniques to obtain the desired enantiomer.

- Purification : Employing chromatography techniques for purification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.